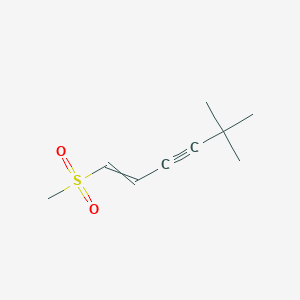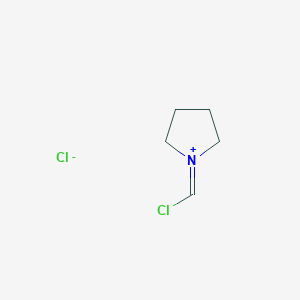
1-(Chloromethylidene)pyrrolidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethylidene)pyrrolidin-1-ium chloride is a chemical compound that features a pyrrolidine ring with a chloromethylidene substituent
Vorbereitungsmethoden
The synthesis of 1-(Chloromethylidene)pyrrolidin-1-ium chloride typically involves the reaction of pyrrolidine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
1-(Chloromethylidene)pyrrolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated products.
Addition Reactions: The double bond in the chloromethylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Chloromethylidene)pyrrolidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-(Chloromethylidene)pyrrolidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethylidene)pyrrolidin-1-ium chloride can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and reactivity. For example:
Pyrrolidin-2-one: Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pyrrolidin-2,5-dione: Used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability
Eigenschaften
CAS-Nummer |
65044-66-8 |
|---|---|
Molekularformel |
C5H9Cl2N |
Molekulargewicht |
154.03 g/mol |
IUPAC-Name |
1-(chloromethylidene)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C5H9ClN.ClH/c6-5-7-3-1-2-4-7;/h5H,1-4H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MNSAFSICFNQMPQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+](=CCl)C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


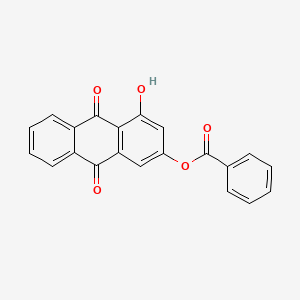
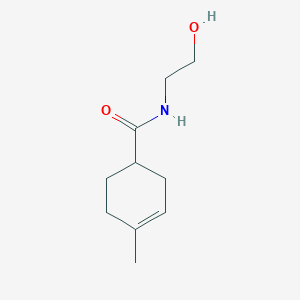
![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)

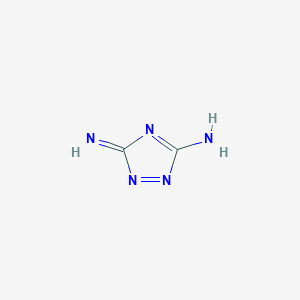
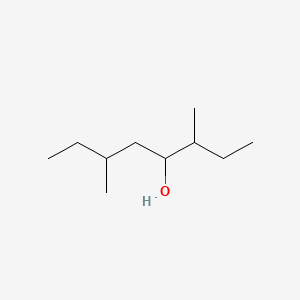

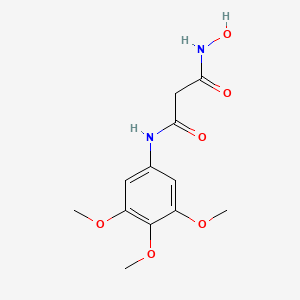

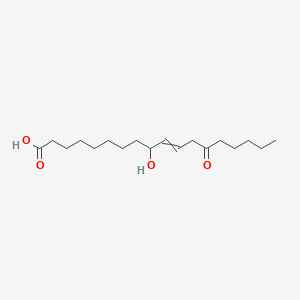
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
